5,7-Dimetoxi-4-metilcumarina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

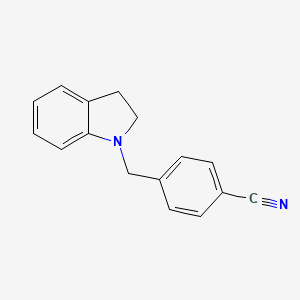

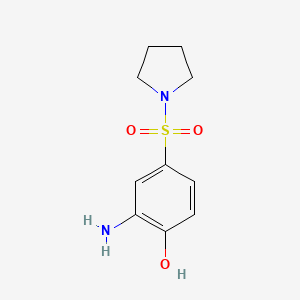

5,7-Dimethoxy-4-methylcoumarin is a member of coumarins . It is a natural product found in Zanthoxylum asiaticum . It is a yellow powder that fluoresces blue and absorbs ultraviolet light .

Synthesis Analysis

The synthesis of 5,7-dimethoxy-4-methylcoumarin has been studied extensively. One method involves the use of the UiO-66-SO3H metal–organic framework . Another method involves direct C–H bond activation . The catalytic process was versatile, and the reaction condition also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .Molecular Structure Analysis

The molecular formula of 5,7-Dimethoxy-4-methylcoumarin is C12H12O4 . The InChI is InChI=1S/C12H12O4/c1-7-4-11 (13)16-10-6-8 (14-2)5-9 (15-3)12 (7)10/h4-6H,1-3H3 . The Canonical SMILES is CC1=CC (=O)OC2=C1C (=CC (=C2)OC)OC .Physical and Chemical Properties Analysis

The molecular weight of 5,7-Dimethoxy-4-methylcoumarin is 220.22 g/mol . It has a XLogP3-AA of 1.8 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass is 220.07355886 g/mol .Aplicaciones Científicas De Investigación

- 5,7-Dimetoxi-4-metilcumarina ha sido investigada por sus potenciales efectos antitumorales. Estudios sugieren que puede inhibir el crecimiento de células tumorales e inducir la apoptosis, convirtiéndola en una candidata prometedora para la terapia contra el cáncer .

- Como antioxidante, este compuesto elimina los radicales libres y protege las células del daño oxidativo. Su capacidad para neutralizar las especies reactivas de oxígeno (ROS) contribuye a su relevancia en la investigación de la salud y las enfermedades .

- Los investigadores han explorado los efectos inhibitorios de This compound contra el VIH. Puede interferir con la replicación viral, convirtiéndola en un posible componente en las estrategias antirretrovirales .

- El compuesto exhibe propiedades vasodilatadoras, relajando los vasos sanguíneos y potencialmente ayudando en la salud cardiovascular. Las investigaciones sobre su mecanismo de acción continúan .

- This compound ha mostrado actividad contra varios microorganismos, incluidas bacterias y hongos. Su potencial antimicrobiano lo hace relevante para el desarrollo de fármacos y el control de infecciones .

- Debido a su flexibilidad estructural y altos rendimientos cuánticos de fluorescencia, este compuesto se utiliza como un tinte y sonda fluorescentes en estudios biológicos. Los investigadores lo emplean para la obtención de imágenes y el seguimiento de procesos celulares .

Actividad Antitumoral

Propiedades Antioxidantes

Actividad Anti-VIH

Efectos Vasodilatadores

Aplicaciones Antimicrobianas

Tinte y Sonda Fluorescentes

Además de estas aplicaciones, cabe destacar que 7,8-Dihidroxi-4-metilcumarina puede servir como un sensor fluorescente para monitorizar el consumo de ácido bórico en reacciones de acoplamiento cruzado de Suzuki . Además, su derivado, 7-hidroxi-4-metilcumarina, tiene relevancia clínica como fármaco colerético, relajando el esfínter del conducto biliar y aliviando el dolor del esfínter .

Safety and Hazards

When handling 5,7-Dimethoxy-4-methylcoumarin, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

5,7-Dimethoxy-4-methylcoumarin, a member of the coumarin family, has been found to exhibit diverse biological activities

Mode of Action

Coumarins in general have been found to exhibit antioxidative, antitumor, anti-hiv, vasorelaxant, antimicrobial, and anticancer activities . The interaction of 5,7-Dimethoxy-4-methylcoumarin with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Coumarins are known to affect various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Coumarins in general have been found to exhibit a range of biological activities, including antioxidative, antitumor, anti-hiv, vasorelaxant, antimicrobial, and anticancer effects

Action Environment

It is known that coumarins are relatively stable under normal conditions but can lose their activity when exposed to light and heat

Análisis Bioquímico

Biochemical Properties

5,7-Dimethoxy-4-methylcoumarin, like other coumarins, plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, coumarins are known to interact with enzymes such as 4-coumarate: CoA ligase (4CL) and coumarate:CoA ligase (CCL) during their biosynthesis .

Cellular Effects

The cellular effects of 5,7-Dimethoxy-4-methylcoumarin are diverse and depend on the specific cellular context. For instance, one study found that a similar compound, 7,8-Dimethoxy-4-methylcoumarin, significantly increased intracellular melanin and tyrosinase activity . This suggests that 5,7-Dimethoxy-4-methylcoumarin may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5,7-Dimethoxy-4-methylcoumarin involves its interactions with various biomolecules. For instance, it may bind to certain enzymes, leading to their inhibition or activation, and may also cause changes in gene expression

Dosage Effects in Animal Models

The effects of 5,7-Dimethoxy-4-methylcoumarin can vary with different dosages in animal models. While specific studies on 5,7-Dimethoxy-4-methylcoumarin are limited, coumarin derivatives have been studied for their effects at different dosages .

Metabolic Pathways

5,7-Dimethoxy-4-methylcoumarin is likely involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

Propiedades

IUPAC Name |

5,7-dimethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSKVHPOKPQJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346490 |

Source

|

| Record name | 5,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-80-7 |

Source

|

| Record name | 5,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2401718.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride](/img/structure/B2401726.png)

![4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide](/img/structure/B2401729.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2401730.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)